1,5-Dioxaspiro[2.4]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dioxaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-6-3-5(1)4-7-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVWCQVCIGRDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734564 | |
| Record name | 1,5-Dioxaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-61-5 | |
| Record name | 1,5-Dioxaspiro[2.4]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dioxaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dioxa-spiro[2.4]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,5 Dioxaspiro 2.4 Heptane and Its Analogues
Cyclization Strategies
Cyclization reactions are a cornerstone in the synthesis of the 1,5-dioxaspiro[2.4]heptane core, offering direct routes to the spiroketal structure.
Reactions Involving Sulfoxonium Ylides and Aldehydes
The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides for methylene (B1212753) transfer, is a powerful method for synthesizing three-membered rings like epoxides and cyclopropanes from aldehydes, ketones, and imines. mdpi.com Sulfoxonium ylides, a class of sulfur ylides, are particularly effective in these transformations. mdpi.com They are typically formed by the deprotonation of a sulfoxonium salt, such as trimethylsulfoxonium (B8643921) iodide, with a base. mdpi.com
An efficient synthesis of spirocyclopropanes has been developed through a multicomponent reaction involving aldehydes, Meldrum's acid, and sulfoxonium ylides. rsc.org In this process, neutral and electron-deficient aromatic aldehydes, as well as aliphatic aldehydes, react to form trans-spirocyclopropanes. rsc.org This methodology highlights the utility of sulfoxonium ylides in constructing the cyclopropane (B1198618) ring of spirocyclic structures. rsc.org
The reactivity of sulfoxonium ylides can be influenced by various catalysts. For instance, cobalt has been shown to catalytically divert the reaction of a sulfoxonium ylide with an epoxide from the expected oxetane (B1205548) to a homoallylic alcohol. researchgate.net While not directly forming a this compound, this demonstrates the tunable reactivity of sulfoxonium ylides in cyclization and ring-opening reactions. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Aldehydes, Meldrum's acid, Sulfoxonium ylides | Mild conditions | trans-Spirocyclopropanes | rsc.org |
| Epoxide, Sulfoxonium ylide | Cobalt salt | Homoallylic alcohol | researchgate.net |
Intramolecular Cyclizations and Annulation Reactions
Intramolecular cyclization offers a direct pathway to the this compound skeleton. For instance, the synthesis of 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane frameworks in carbohydrate systems has been achieved through a radical cascade involving a 1,5-hydrogen atom transfer (HAT) followed by a Surzur–Tanner rearrangement. acs.org This type of intramolecular rearrangement highlights a sophisticated strategy for forming spiroketal systems.
| Starting Material | Conditions | Product | Reference |
| 3-C-(α,β-d-Glcp)propan-1-O-yl radicals | n-Bu3SnH, AIBN, Toluene, reflux | 10-Deoxy-1,6-dioxaspiro[4.5]decane derivatives | acs.org |
| 2-Cyano-3,10-seco-lupane derivative | Acidic catalysis | Fused pyran-3-one ring | mdpi.com |
| 2-Cyano-3,10-seco-lupane derivative | Basic catalysis | A-pentacyclic alkene β-ketonitrile | mdpi.com |
Formation from Dichloro(vinyl)cyclopropanes and Diols
A notable method for synthesizing vinylcyclopropanone cyclic acetals, which are precursors to this compound analogues, involves the reaction of 1,1-dichloro-2-vinylcyclopropane (B3334376) with various diols in the presence of a base. researchgate.net This approach has been used to prepare compounds such as 1-vinyl-4,7-dioxaspiro[2.4]heptane. researchgate.net The subsequent radical polymerization of these monomers leads to polymers with varying structures, indicating the reactivity of the vinylcyclopropane (B126155) moiety. researchgate.net
Cycloaddition Approaches
Cycloaddition reactions provide a powerful and convergent means to construct the spirocyclic core of this compound and its analogues.
[2+2] Cycloadditions of Imines with Enol Ethers and Alkylidenecyclopropanes
The [2+2] cycloaddition of imines with alkenes, often referred to as the aza Paternò-Büchi reaction, is a valuable method for synthesizing azetidines. nih.gov This strategy can be extended to the synthesis of spirocyclic systems. For example, the reaction of imines with (alkoxymethylene)cyclopropanes at ambient temperature can afford spiro-azetidines. thieme-connect.com The ring strain of the alkylidenecyclopropane makes it a good substrate for this type of cycloaddition. thieme-connect.com
A magnesium-catalyzed enantioselective [2+2] cycloaddition between DPP-imines and α-branched allenoates has been developed, showcasing a method to create chiral azetidines. nih.gov While not directly producing a this compound, the principles of this cycloaddition are relevant to the construction of four-membered rings within a spirocyclic framework. Furthermore, photosensitized [2+2] cycloaddition reactions of N-sulfonylimines have been shown to produce azetidine (B1206935) derivatives. nih.gov
1,3-Dipolar Cycloadditions to Alkylidenecyclopropanes
1,3-Dipolar cycloadditions are a versatile tool for the synthesis of five-membered heterocyclic rings. wiley.com Alkylidenecyclopropanes can act as the two-carbon component in these reactions. Nitrones and nitrile oxides are frequently used 1,3-dipoles in reactions with alkylidenecyclopropanes to prepare 5-oxa-6-azaspiro[2.4]heptanes and 4-oxa-5-azaspiro[2.4]heptanes. thieme-connect.com The regioselectivity of these cycloadditions can be influenced by substituents on the alkylidenecyclopropane. thieme-connect.com For instance, the reaction of a nitrile oxide with benzylidenecyclopropane yields a mixture of regioisomeric isoxazolines. thieme-connect.com
Computational studies using density functional theory (DFT) have been employed to understand the regioselectivity in the 1,3-dipolar cycloaddition between a five-membered cyclic nitrone and methylenecyclopropane. nih.gov These studies have highlighted the crucial role of electrostatic interactions in determining the outcome of the reaction. nih.gov The synthesis of various heterocyclic systems, such as pyrazoles, has been achieved through the [3+2] cycloaddition of nitrile imines with enol ethers. researchgate.net
| Dipole | Dipolarophile | Product | Reference |
| Nitrile oxide | Benzylidenecyclopropane | Mixture of regioisomeric isoxazolines | thieme-connect.com |
| Five-membered cyclic nitrone | Methylenecyclopropane | 5-Spirocyclopropane isoxazolidines | nih.gov |
| Trifluoroacetonitrile imines | Enol ethers | 3-Trifluoromethylated pyrazoles | researchgate.net |
Derivatization and Functionalization Strategies
The modification of existing spirocyclic scaffolds is a key strategy for creating diverse molecular libraries. Advanced chemical reactions allow for the precise introduction of new functional groups, which can dramatically alter the properties of the parent molecule.
Regio- and Diastereoselective Bromination of Spiro-1,3-dioxanes
The introduction of bromine atoms into spiro-1,3-dioxane systems, such as derivatives of 1,5-dioxaspiro[5.5]undecane, serves as a powerful method for functionalization. Research has demonstrated that the bromination of these six-membered ring spiro compounds can proceed with high levels of control over both the position (regioselectivity) and the spatial orientation (diastereoselectivity) of the incoming bromine atoms. researchgate.netrsc.org
The synthesis of new dibrominated spiro-1,3-dioxane derivatives has been successfully achieved through the reaction of the spiro compound with bromine. researchgate.netrsc.org The stereochemical outcomes of these reactions have been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy in solution and confirmed by single-crystal X-ray diffractometry for solid-state molecular structures. researchgate.netresearchgate.net These investigations revealed that the high diastereoselectivity observed is a result of asymmetric induction from existing chiral centers within the spiro skeleton. researchgate.netrsc.org
The process involves precursors such as monobrominated spiro-1,3-dioxanes, which are used in the diastereoselective synthesis of dibrominated 1,5-dioxaspiro[5.5]undecane derivatives. rsc.org The study of these precursors helps to elucidate the pathways of the bromination reactions and understand the influence of the chiral carbon atoms on the stereoselectivity of the process. researchgate.netrsc.org The stereochemistry of these brominated compounds, which may have fixed or flipping structures, is analyzed by observing the diastereotopicity of protons and carbon atoms in NMR spectra. researchgate.netresearchgate.net
Radical-Mediated Coupling Reactions for Spiro-Oxetane Cores
Radical chemistry offers a unique approach to forming the highly strained cores of spiro-oxetanes. A notable example is the synthesis of the novel 1,5-dioxaspiro[2.3]hexane framework, an analogue of this compound. wiley.comresearchgate.net This method highlights the power of radical-radical coupling to create challenging molecular architectures.
The synthetic strategy involves a lithium amide-induced single-electron transfer to a ketone, such as a benzophenone (B1666685) derivative. wiley.comresearchgate.net This generates a synergistic pair of radicals: an N-centered radical and a ketyl radical anion. wiley.comresearchgate.net This "frustrated radical pair" works in concert to selectively abstract a β-hydrogen atom from 3-iodooxetane. wiley.comrsc.org This selectivity is noteworthy, as the α-hydrogens are deactivated through complexation of the ring oxygen with lithium cations. rsc.org
The abstraction initiates an exergonic radical-radical coupling reaction between the resulting oxetane radical and the ketyl radical anion. researchgate.netrsc.org This key step forms the desired bond, linking the oxetane core to the ketone derivative and yielding the 1,5-dioxaspiro[2.3]hexane structure. wiley.comresearchgate.net This method has been successfully applied to a range of aromatic ketones, including the lipid-lowering drug fenofibrate, demonstrating its synthetic utility. wiley.com In-depth mechanistic studies, including cyclic voltammetry and computational calculations, have supported the proposed pathway. wiley.comresearchgate.net
| Reactant 1 | Reactant 2 | Key Reagent | Product | Yield (%) |
| Phenylthio-substituted ketone | 3-Iodooxetane | Lithium amide | Epoxide 19 | 90% |
| Alkoxy-substituted ketones | 3-Iodooxetane | Lithium amide | Epoxides 20–23 | up to 90% |
This table summarizes the yields for the synthesis of 1,5-dioxaspiro[2.3]hexane derivatives via radical-mediated coupling. Data sourced from wiley.com.
Catalytic and Asymmetric Synthesis of Spirocyclic Systems
Catalytic asymmetric synthesis represents the pinnacle of chemical synthesis, aiming to produce single enantiomers of chiral molecules without the use of stoichiometric chiral auxiliaries. Such methods are crucial for preparing enantiomerically pure spirocycles for applications in drug discovery, where a specific three-dimensional structure is often required for biological activity.
Various catalytic strategies can be employed to construct spirocyclic frameworks. These include transition metal catalysis and organocatalysis, which can facilitate cycloadditions, C-H activation, and other key bond-forming reactions. researchgate.nete-bookshelf.de For instance, photoredox and nickel cross-coupling catalysis have been combined for the synthesis of 3-aryl-3-aminooxetanes, which could be precursors to more complex spiro systems. beilstein-journals.org
The development of asymmetric methods for spirocycle synthesis faces significant challenges, particularly for creating all-carbon spirocycles. researchgate.net However, innovative strategies continue to emerge. For example, light-induced cross-selective [2+2] cycloadditions between 3-(arylmethylidene)oxetanes and alkenes provide a pathway to spirooxetanes. beilstein-journals.org Another powerful approach is the organocatalytic asymmetric desymmetrization of prochiral starting materials, which has been used to create chiral bicyclic systems with excellent enantioselectivities. rsc.org
These catalytic methods often rely on the design of specific chiral ligands for metal catalysts or the development of novel organocatalysts to create a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net While the direct catalytic asymmetric synthesis of this compound is not extensively detailed, the principles demonstrated in the synthesis of related spiro-heterocycles provide a clear roadmap for future research in this area.
Reactivity Profiles and Mechanistic Investigations of 1,5 Dioxaspiro 2.4 Heptane Frameworks
Ring-Opening Processes
The cleavage of one of the rings, typically initiated by rupture of a C-O or C-C bond, is a characteristic reaction of the 1,5-dioxaspiro[2.4]heptane system. These processes can be triggered by various reagents and conditions, leading to diverse and synthetically useful products.
The hydrolysis of orthoesters, including cyclic variants like this compound, is subject to acid catalysis. gla.ac.ukwiley.com The mechanism of this process can vary, but for substrates with a high degree of strain and specific substitution patterns, the A-SE2 (acid-catalyzed, bimolecular, electrophilic substitution) mechanism is prominent. marquette.edudalalinstitute.com
In the case of 2-phenyl-4,7-dioxaspiro[2.4]heptane, a derivative of the parent compound, kinetic studies of its cleavage in aqueous sulfuric acid are consistent with an A-SE2 mechanism. marquette.edu This pathway involves a rate-determining protonation of the cyclopropane (B1198618) ring, which is the slow step of the reaction. marquette.edu This is distinct from the more common A-1 mechanism in orthoester hydrolysis, where the initial protonation is a rapid pre-equilibrium step followed by a unimolecular C-O bond cleavage. gla.ac.ukmarquette.edu The reaction of spiro orthoesters with polar reagents generally involves the preferential protonation of an oxygen atom in the dioxolane ring. osti.gov However, for the phenyl-substituted spirocyclopropyl acetal (B89532), the evidence points towards direct protonation of the three-membered ring. marquette.edu
The A-SE2 mechanism for 2-phenyl-4,7-dioxaspiro[2.4]heptane is supported by several key kinetic observations. marquette.edu These include the dependence of the reaction rate on the acidity of the medium (X), a moderately negative entropy of activation, and a significant deuterium (B1214612) solvent isotope effect, all of which are characteristic of a bimolecular rate-limiting step involving the substrate and a proton. marquette.edu
Table 1: Kinetic Parameters for the Acid-Catalyzed Cleavage of 2-Phenyl-4,7-dioxaspiro[2.4]heptane marquette.edu
| Parameter | Value | Conditions |
| Enthalpy of Activation (ΔH‡) | 17.6 kcal/mol | Aqueous H₂SO₄ (57-77 wt %) |
| Entropy of Activation (ΔS‡) | -10.4 e.u. | Aqueous H₂SO₄ (57-77 wt %) |
| Deuterium Isotope Effect (kH₃O⁺/kD₃O⁺) | 2.6 | - |
Beyond ionic pathways, the this compound framework is susceptible to ring-opening via radical intermediates. Radical ring-opening polymerization (rROP) is a known process for cyclic monomers, particularly those containing strained rings or functionalities that can stabilize a radical. researchgate.net This method combines the advantages of producing polymers with heteroatoms in the backbone with the robust nature of a radical process. researchgate.net
For related structures like 2-methylene-1,3-dioxolanes, radical-initiated reactions lead to an isomerization polymerization. researchgate.net The process is understood to involve the addition of a radical to the exocyclic double bond, forming an initial radical intermediate which then undergoes a ring-opening rearrangement. researchgate.net This rearrangement is a key step, driven by the release of ring strain and the formation of a more stable radical species. researchgate.net
Substituents play a critical role in dictating the facility and pathway of radical ring-opening reactions. The introduction of a substituent that can stabilize the radical formed upon ring cleavage significantly promotes the reaction. researchgate.net
In studies of 2-methylene-4-phenyl-1,3-dioxolane, the presence of the phenyl group is crucial for facilitating a facile radical isomerization polymerization. researchgate.net The initial radical formed by initiator addition to the methylene (B1212753) group can rearrange by cleaving a C-O bond. This ring-opening is favorable because it produces a rearranged radical that is stabilized by the adjacent phenyl group. researchgate.net This principle demonstrates that for spirocyclic systems like this compound, placing a radical-stabilizing group (e.g., phenyl, ester) on the cyclopropane or dioxolane ring would be expected to lower the activation barrier for radical ring-opening. researchgate.net Similarly, the radical cascade approach to synthesizing spiroketals often relies on the strategic placement of leaving groups and radical-stabilizing moieties to guide the reaction sequence. acs.org
The kinetics and energetics of the radical ring-opening process are governed by the relative stability of the initial and rearranged radical intermediates. researchgate.net The driving force for the reaction is often the formation of a thermodynamically more stable open-chain radical from a strained cyclic precursor. researchgate.net
While specific quantitative kinetic data for the radical opening of the parent this compound is not detailed in the examined literature, the principles can be inferred from related systems. For the radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane, the rearrangement is considered facile because of the stability of the resulting radical. researchgate.net In more complex radical cascade reactions, such as the 1,5-Hydrogen Atom Transfer (HAT)–Surzur–Tanner rearrangement, kinetic isotope effects (KIE) have been observed. acs.org For instance, using a deuterated tin hydride reagent led to an increase in the yield of the desired cyclized product, suggesting that a slower hydrogen (or deuterium) atom transfer step allows the intermediate radical sufficient time to undergo the complete cyclization sequence before being quenched. acs.org This highlights how the kinetics of competing radical pathways (e.g., rearrangement vs. reduction) are fundamental to the reaction outcome. acs.org
Radical Ring-Opening Reactions
Influence of Substituents on Ring Opening Pathways
Cycloaddition Reactivity
The strained cyclopropane ring within the this compound structure can act as a three-carbon component in cycloaddition reactions, providing a pathway to more complex cyclic systems.
A physical-organic study of the [3+2] cycloaddition of 2-phenyl-4,7-dioxaspiro[2.4]heptane with the powerful electrophilic alkene tetracyanoethylene (B109619) (TCNE) has been undertaken to elucidate the reaction mechanism. marquette.edu This reaction represents a formal [3+2] cycloaddition where the cyclopropane ring acts as the three-atom component. marquette.edu Such cycloadditions are a valuable method for constructing five-membered rings, like the tetrahydrofuran (B95107) core. mdpi.com
The reaction between 2-phenyl-4,7-dioxaspiro[2.4]heptane and TCNE was found to be insensitive to solvent polarity, which suggests a transition state with little charge separation. marquette.edu While intermolecular trapping experiments did not provide evidence for a discrete zwitterionic intermediate, the reaction of the spirocycle with a different electrophile, 1-chloro-2,2-dicyanoethylene, yielded an open-chain adduct. marquette.edu This latter result can be interpreted as arising from the efficient intramolecular trapping of a 1,5-zwitterion by the chloride ion, lending support to a stepwise mechanism involving a zwitterionic or diradical intermediate for this class of cycloadditions. marquette.edu A similar two-step mechanism, involving the initial formation of a carbocation intermediate followed by ring closure, is proposed for the formal [3+2] cycloaddition between epoxides and alkenes. mdpi.com
Table 2: [3+2] Cycloaddition of 2-Phenyl-4,7-dioxaspiro[2.4]heptane marquette.edu
| Reactant 1 | Reactant 2 | Reaction Type | Key Mechanistic Insight |
| 2-Phenyl-4,7-dioxaspiro[2.4]heptane | Tetracyanoethylene (TCNE) | [3+2] Cycloaddition | Rate is insensitive to solvent polarity. |
| 2-Phenyl-4,7-dioxaspiro[2.4]heptane | 1-Chloro-2,2-dicyanoethylene | Adduct Formation | Suggests possible intermediacy of a 1,5-zwitterion. |
Role of Zwitterionic Intermediates and Single Electron Transfer in Cycloadditions
The cycloaddition reactions of cyclopropane derivatives, particularly those activated by donor groups like ethers, often involve complex mechanisms that can deviate from simple concerted pathways. While direct mechanistic studies on this compound are not extensively detailed in the literature, investigations into closely related phenyl-substituted analogues and other donor-acceptor cyclopropanes provide significant insights into the potential roles of zwitterionic intermediates and single electron transfer (SET) processes.
A physical-organic study on the [3+2] cycloadditions of 2-phenyl-4,7-dioxaspiro[2.4]heptane with tetracyanoethylene (TCNE) explored the reaction mechanism in depth. marquette.edu The rates of these cycloadditions were found to be largely insensitive to the polarity of the solvent, which typically argues against mechanisms involving fully separated, charge-stabilized intermediates. marquette.edu Furthermore, intermolecular trapping experiments failed to provide evidence for the existence of free zwitterionic intermediates during the reaction. marquette.edu However, the reaction of this spirocyclic acetal with a different acceptor, 1-chloro-2,2-dicyanoethylene, yielded an open-chain adduct. This product can be rationalized as arising from the efficient intramolecular trapping of a 1,5-zwitterion by the chloride ion, suggesting that zwitterionic species can be formed, even if they are short-lived or part of a contact ion pair. marquette.edu
The possibility of a single electron transfer (SET) mechanism has also been considered. marquette.edu By comparing the experimentally determined free energy of activation (ΔG‡) with the calculated free energy change (ΔG°) for the formation of a radical-ion pair from the reactants, it was suggested that for several of these cycloadditions, an SET step could be operative. marquette.edu The generation of radical ions via SET is a well-established pathway for initiating reactions, including cycloadditions and radical cascades. pkusz.edu.cnnumberanalytics.com In photoredox catalysis, for instance, SET is a primary mechanism for producing highly reactive radical ion intermediates that can engage in various bond-forming reactions under mild conditions. numberanalytics.comsigmaaldrich.com
In broader contexts, the formation of zwitterionic intermediates is frequently postulated, and sometimes proven, in cycloadditions where the reactants have a significant polar mismatch. nih.govmdpi.com For example, palladium-catalyzed cycloadditions can proceed through zwitterionic π-allyl palladium intermediates, and gold-catalyzed reactions of allenes may involve zwitterionic gold-allyl species. researchgate.netbeilstein-journals.orgresearchgate.net While these examples involve transition metals, they underscore the viability of zwitterionic pathways in cycloaddition chemistry. Theoretical studies on some [3+2] cycloadditions have shown that while concerted mechanisms are common, polar interactions can lead to stepwise pathways where zwitterionic intermediates are plausible, even if they are not always successfully located computationally as stable minima on the potential energy surface. nih.gov
For this compound and its derivatives, the existing evidence points to a nuanced mechanistic landscape. The cycloaddition mechanism is likely dependent on the specific cycloaddition partner, with the potential for both concerted and stepwise pathways. While long-lived, solvent-separated zwitterionic intermediates appear unlikely in many cases, the intermediacy of tight ion pairs or the operation of a single electron transfer mechanism remains a strong possibility, particularly with highly electron-deficient reaction partners. marquette.edu
Polymerization Dynamics and Mechanisms
Radical Ring-Opening Polymerization (RROP) of this compound Monomers
Radical ring-opening polymerization (RROP) is a versatile technique that combines the advantages of radical polymerization with the ability to introduce functional groups, such as esters, into the polymer backbone. numberanalytics.com This is achieved by using cyclic monomers that can undergo ring-opening upon radical addition. While the RROP of this compound itself is not documented, research on the closely related monomer 1-vinyl-4,7-dioxaspiro[2.4]heptane provides direct insight into the polymerization behavior of this structural class. researchgate.net This monomer is a hybrid of a vinylcyclopropane (B126155) and a cyclic ketene (B1206846) acetal, both of which are known to undergo RROP.
The polymerization of 1-vinyl-4,7-dioxaspiro[2.4]heptane was carried out using radical initiators at temperatures ranging from 60 to 120°C. researchgate.net The resulting polymer structure was found to consist primarily of 1,5-ring-opened units, indicating that the radical addition to the vinyl group is followed by the opening of the strained cyclopropane ring. researchgate.net This process is driven by the release of ring strain inherent in the three-membered ring. nih.gov
The general mechanism for RROP involves the addition of a radical to the monomer, which generates an initial radical intermediate that can then rearrange via ring-opening to form a more stable, propagated radical. lookchem.com A key challenge in RROP is the competition between the desired ring-opening pathway and the undesired direct vinyl propagation (without ring-opening), which can lead to a polymer with a mixed microstructure of ring-opened and ring-retained units. numberanalytics.comlookchem.com In the case of 1-vinyl-4,7-dioxaspiro[2.4]heptane, the polymerization in solution (N,N-dimethylformamide) yielded soluble polymers with number-average molecular weights (Mn) up to 15,500. researchgate.net However, polymerization in bulk or in less polar solvents like chlorobenzene (B131634) resulted in cross-linked polymers, suggesting that side reactions, possibly involving the retained rings or other reactive sites, can become significant under these conditions. researchgate.net
The success and mechanism of RROP are highly dependent on the structure of the monomer. Key factors that govern the structure-reactivity relationship include ring strain, the stability of the radical formed after ring-opening, and steric effects. nih.govlookchem.com
For monomers like 1-vinyl-4,7-dioxaspiro[2.4]heptane, the primary driving force for ring-opening is the significant strain energy of the cyclopropane ring. researchgate.net The presence of the vinyl group provides a site for radical initiation. The general trend for ring-opening ability in cyclic monomers is related to the ring size, with smaller rings being more prone to open. For cyclic ketene acetals, 7-membered rings (like MDO) undergo nearly complete ring-opening, while 5- and 6-membered rings show a greater tendency for competing vinyl propagation. lookchem.com
In the case of 1-vinyl-4,7-dioxaspiro[2.4]heptane, the structure combines the high strain of a cyclopropane with the electronic features of a ketal. The radical formed upon addition to the vinyl group is alpha to the cyclopropane ring. This intermediate can then undergo rapid cleavage of one of the internal cyclopropane C-C bonds to relieve strain. The resulting ring-opened radical is stabilized by the adjacent oxygen atom of the dioxolane ring. A study on a series of related vinylcyclopropanone cyclic acetals showed that the nature of the diol used to form the ketal part (e.g., ethylene (B1197577) glycol vs. 1,4-butanediol) influences the polymerization behavior. researchgate.net This suggests that the structure of the non-strained portion of the spirocycle also plays a role in reactivity, potentially through steric hindrance or by affecting the conformation and stability of the radical intermediates.
Below is a table summarizing the polymerization results for 1-vinyl-4,7-dioxaspiro[2.4]heptane, illustrating the effect of reaction conditions on the outcome.
| Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn | Polymer Structure |
| AIBN | DMF | 60 | 48 | 25 | 15500 | Soluble, 1,5-ring-opened units |
| AIBN | DMF | 80 | 48 | 39 | 14100 | Soluble, 1,5-ring-opened units |
| AIBN | Chlorobenzene | 60 | 48 | 65 | - | Insoluble (Cross-linked) |
| AIBN | Bulk | 60 | 24 | 93 | - | Insoluble (Cross-linked) |
| Data sourced from a study on the radical polymerization of vinylcyclopropanone cyclic acetals. researchgate.net | ||||||
| AIBN: Azobisisobutyronitrile, DMF: N,N-Dimethylformamide, Mn: Number-average molecular weight. |
The mechanism of RROP for a monomer like 1-vinyl-4,7-dioxaspiro[2.4]heptane involves several key steps:
Initiation : A radical (R•) from an initiator like AIBN adds to the vinyl group of the monomer, forming a primary radical intermediate adjacent to the cyclopropane ring.
Propagation via Ring-Opening : The crucial propagation step is the rapid and irreversible ring-opening of the cyclopropylmethyl radical. This occurs via β-scission of the strained three-membered ring. For 1-vinyl-4,7-dioxaspiro[2.4]heptane, this leads to a 1,5-ring-opened structure. The resulting radical is stabilized by the adjacent oxygen atom and is poised to propagate the chain by adding to another monomer molecule. This ring-opening is in competition with direct propagation, where the initial radical adds to another monomer without ring-opening. The predominance of ring-opened units in the soluble polymers indicates that the rate of ring-opening is significantly faster than the rate of direct propagation under these conditions. researchgate.net
Chain Transfer : Like in conventional radical polymerizations, chain transfer to monomer, solvent, or a chain transfer agent can occur, which limits the molecular weight of the resulting polymer.
Termination : The growing polymer chains are ultimately terminated through standard radical mechanisms:
Combination (or Coupling) : Two growing polymer chains react to form a single, longer, non-radical chain.
Disproportionation : One radical chain abstracts a hydrogen atom from another, resulting in two terminated chains, one with a saturated end and one with an unsaturated end.
The observation of cross-linked material in bulk and chlorobenzene polymerizations suggests that competing reactions become more prevalent at higher monomer concentrations. researchgate.net This could be due to chain transfer reactions involving the polymer backbone or the reaction of propagating radicals with ring-retained units in other polymer chains, leading to the formation of a network structure. The specific nature of the termination and chain transfer steps would require more detailed kinetic analysis, but they are expected to follow the general principles of radical polymerization. sigmaaldrich.com
Monomer Structure-Reactivity Relationships in RROP
Controlled Ring-Opening Polymerization (ROP) of Cyclic Acetals and Related Spiro Compounds
Controlled ring-opening polymerization offers a pathway to produce polymers with well-defined molecular weights and architectures. diva-portal.org For cyclic acetals, cationic ring-opening polymerization (CROP) is a common approach, although it can be complicated by side reactions and the establishment of a polymerization-depolymerization equilibrium. nih.gov The mechanism often involves the formation of an oxonium cation, which then isomerizes to a carbocation stabilized by adjacent oxygen atoms, initiating polymerization. The use of specific initiators and conditions is crucial to control the polymerization and achieve desired polymer properties. acs.orgdiva-portal.org
The polymerization of cyclic monomers is governed by a delicate balance between kinetic and thermodynamic factors. wiley-vch.de The process is often reversible, leading to an equilibrium between the monomer and the polymer. wiley-vch.de
Thermodynamic Considerations:
The feasibility of ROP is determined by the change in Gibbs free energy (ΔG_p). Polymerization is thermodynamically favorable only when ΔG_p is negative. wiley-vch.de This value is influenced by both enthalpy (ΔH_p) and entropy (ΔS_p) changes. The polymerization of most monomers involves a decrease in entropy due to the loss of translational freedom. wiley-vch.de Therefore, a negative enthalpy change, primarily driven by the release of ring strain, is essential for polymerization to occur. wiley-vch.de For spiro-orthoesters, the ring strain energy is generally low, resulting in low and often difficult-to-detect polymerization enthalpies. researchgate.net
The relationship between monomer structure and thermodynamic equilibrium is a critical consideration in polymer synthesis. acs.org The ceiling temperature (T_c) is a crucial parameter, representing the temperature at which the rate of polymerization equals the rate of depolymerization. Above this temperature, depolymerization is favored. researchgate.net
Kinetic Factors:
The kinetics of ROP involve initiation, propagation, and potentially termination and transfer reactions. In cationic ROP of cyclic acetals, the propagation step is typically a nucleophilic attack of the monomer on the active species at the end of the growing polymer chain. acs.org The rate of polymerization is influenced by the reactivity of the monomer and the initiator, as well as reaction conditions such as temperature and solvent. diva-portal.orgwiley-vch.de For some systems, it has been observed that both activated monomer and active chain end mechanisms can operate simultaneously. mdpi.com
Interactive Data Table: Standard Thermodynamic Parameters of Polymerization for Selected Cyclic Monomers wiley-vch.de
| Monomer | Ring Size | ΔH_p (kJ/mol) | ΔS_p (J/(mol·K)) | T_c (°C) |
| Ethylene Oxide | 3 | -94.5 | -70.6 | 400 |
| Tetrahydrofuran | 5 | -14.6 | -41.8 | 84 |
| 1,3-Dioxolane (B20135) | 5 | -19.6 | -66.9 | 21 |
| 1,3-Dioxepane | 7 | -23.0 | -50.2 | 184 |
| ε-Caprolactone | 7 | -28.9 | -58.5 | 219 |
The inherent reversibility of the polymerization of cyclic acetals makes the resulting polymers candidates for chemical recycling. nih.govrsc.org This process involves the depolymerization of the polymer back to its constituent monomers, which can then be purified and repolymerized, establishing a closed-loop life cycle. researchgate.netsemanticscholar.org
The susceptibility of the acetal linkage to acidic conditions provides a straightforward pathway for controlled degradation. nih.govresearchgate.net Under specific acidic conditions, polyacetals can be hydrolyzed back to their monomers or oligomers. researchgate.netrsc.org This is a key feature for designing chemically recyclable polymers. rsc.orgresearchgate.net
The depolymerization process is essentially the reverse of polymerization and is favored at temperatures above the ceiling temperature. researchgate.net For a successful chemical recycling loop, the ceiling temperature should be lower than the polymer's decomposition temperature to ensure that monomer recovery is the dominant process over degradation into other products. researchgate.net The efficiency of depolymerization can be influenced by catalysts. For instance, the depolymerization of certain polyesters has been achieved with high monomer recovery using catalysts like Sn(Oct)₂ or DBU under specific temperature and pressure conditions. semanticscholar.org
The development of polymers from spirocyclic acetals is an active area of research, with a focus on creating materials that are not only high-performance but also designed for depolymerization and recycling under specific triggers. researchgate.net
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the assembly of the molecular framework. For spiroketals, NMR is particularly vital for assigning the relative stereochemistry at the spirocyclic center and any adjacent stereocenters. nih.gov
Detailed analysis of NMR data, including chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations, enables the determination of through-bond and through-space atomic relationships. In spiroketal systems, the relative orientation of substituents and the conformation of the rings can be deduced from these parameters. For instance, the analysis of ¹³C NMR shifts of acetonide derivatives of 1,3-diols is a powerful method for assigning their relative stereochemistry. nih.gov Similarly, the study of non-bonding interactions through NMR can reveal the conformational preferences and stability of the spiroketal rings. researchgate.net While specific experimental data for 1,5-Dioxaspiro[2.4]heptane is not detailed in the reviewed literature, expected chemical shifts can be predicted based on its unique structure, featuring a cyclopropane (B1198618) ring fused to a 1,3-dioxolane (B20135) ring.
Interactive Table: Predicted NMR Chemical Shifts for this compound This table presents predicted ¹H and ¹³C NMR chemical shift ranges for the distinct carbon and proton environments in this compound, based on standard values for similar structural motifs.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |
| C2 (Spirocenter) | ¹³C | 95 - 115 | - | The spiroketal carbon is typically deshielded due to two adjacent oxygen atoms. researchgate.net |
| C4, C7 | ¹³C | 60 - 75 | - | Carbons of the dioxolane ring adjacent to oxygen. |
| C5, C6 | ¹³C | 10 - 25 | - | Carbons of the strained cyclopropane ring. |
| H on C4, C7 | ¹H | 3.5 - 4.5 | Multiplet | Protons on the dioxolane ring, deshielded by adjacent oxygen. |
| H on C5, C6 | ¹H | 0.5 - 1.5 | Multiplet | Protons on the cyclopropane ring, typically found in a highly shielded (upfield) region. |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org This technique provides exact coordinates of each atom in the crystal lattice, allowing for the definitive determination of bond lengths, bond angles, torsional angles, and both relative and absolute stereochemistry. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org For complex molecules like spiroketals, X-ray crystallography has been essential in confirming structures proposed by other means and in revealing subtle conformational details. nih.govresearchgate.net The solid-state structure provides a benchmark for understanding the inherent conformational preferences of the molecule, which are influenced by factors like the anomeric effect in spiroketals. beilstein-journals.org
Although a specific crystal structure determination for this compound was not found in the surveyed literature, the table below illustrates the typical crystallographic data that would be obtained from such an analysis.
Interactive Table: Example Crystallographic Data from X-ray Diffraction This table shows the type of parameters determined in a single-crystal X-ray diffraction experiment, which provide a complete description of the crystal structure.
| Parameter | Example Value / Description | Significance |
| Chemical Formula | C₅H₈O₂ | Confirms the elemental composition of the crystallized molecule. uni.lu |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic shape of the unit cell. libretexts.org |
| Space Group | P2₁/c, C2/c, etc. | Defines the symmetry elements within the unit cell. rsc.org |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the precise dimensions and angles of the repeating unit in the crystal. |
| Volume (V) | ų | The volume of a single unit cell. |
| Z | Integer (e.g., 4) | The number of molecules per unit cell. |
| Bond Lengths / Angles | C-C, C-O, C-H (Å); O-C-O (°) | Provides precise geometric details of the molecular structure. researchgate.net |
| Final R-factor | < 0.05 | An indicator of the quality of the fit between the model and experimental data. |
Application of Advanced Spectroscopic Methods in Chemical Research
Beyond routine NMR and X-ray analysis, advanced spectroscopic methods play a crucial role in modern chemical research, particularly for the stereochemical analysis of complex chiral molecules that may be difficult to crystallize. rsc.orgresearchgate.net One such prominent technique is Vibrational Circular Dichroism (VCD) spectroscopy. jascoinc.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This provides information about the vibrational modes of the molecule and its three-dimensional structure. The primary application of VCD is the determination of the absolute configuration of chiral molecules in solution. uva.nl The experimental VCD spectrum is typically compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a specific enantiomer. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. rsc.orgresearchgate.net
This method is exceptionally valuable for spiroketals and other natural products where chirality is a key structural feature. mskcc.org It offers a powerful alternative to X-ray crystallography, especially for non-crystalline samples like oils or for molecules that exist as complex conformational mixtures in solution. researchgate.netuva.nl The combination of VCD with computational modeling has become a go-to method for solving challenging stereochemical problems in natural product synthesis and characterization. rsc.org
Computational and Theoretical Investigations of 1,5 Dioxaspiro 2.4 Heptane
Quantum Chemical Studies
Quantum chemical methods are fundamental in elucidating the electronic structure and energetic properties of molecules. For 1,5-dioxaspiro[2.4]heptane, these studies would involve high-level calculations to map its potential energy surface and predict its behavior in chemical reactions.
Density Functional Theory (DFT) Analysis of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate reaction mechanisms, determine transition state geometries, and calculate activation energies. For spirocyclic systems, DFT has been employed to understand synthetic pathways and reactivity. For instance, DFT studies on similar cycloalkylation reactions to form other spiro compounds have been used to understand detailed reaction mechanisms and the factors controlling ring closure. acs.org
In the case of the related (S)-7-amino-5-azaspiro[2.4]heptane, DFT calculations were instrumental in understanding its synthesis. acs.org For the analogous carbocycle, spiro[2.4]heptane, geometry optimizations are typically performed using methods like the B3LYP functional with basis sets such as 6-311G**. researchgate.net DFT calculations on the derivative 1,5-dioxaspiro[2.4]heptan-4-one have been used to model its reduction, indicating a Gibbs free energy of activation (ΔG‡) of approximately 28 kcal/mol for the rate-determining step in catalytic hydrogenation. These examples highlight how DFT could be applied to this compound to explore its potential reaction mechanisms, such as acid-catalyzed ring-opening or thermal rearrangements, by calculating the energetics of intermediates and transition states.
Table 1: Predicted Computational Properties for this compound and Derivatives
| Compound | Property | Predicted Value | Source |
|---|---|---|---|
| This compound | XlogP | -0.3 | uni.lu |
| Monoisotopic Mass | 100.05243 Da | uni.lu | |
| Ethyl this compound-2-carboxylate | Topological Polar Surface Area (TPSA) | 48.06 Ų | chemscene.com |
| logP | 0.1074 | chemscene.com | |
| Fsp3 | 0.875 | fluorochem.co.uk | |
| Molecular Weight | 172.18 g/mol | chemscene.com | |
| This compound, 2,2,6,6-tetraethyl- | Boiling Point | 246.0 ± 8.0 °C | lookchem.com |
| Density | 0.96 ± 0.1 g/cm³ | lookchem.com |
Ab Initio Calculations for Thermochemical Properties and Electronic Structure
For the closely related spiro[2.4]heptane, high-level ab initio calculations using the Second Order Polarization Propagator Approach (SOPPA) have been performed to calculate carbon-carbon spin-spin coupling constants. researchgate.net These constants are sensitive probes of the electronic environment and bonding characteristics, providing insight into the effects of ring strain on the electronic structure. researchgate.net Such calculations for this compound would be invaluable for understanding how the introduction of two oxygen atoms modifies the bonding and electron distribution compared to the parent carbocycle.
Molecular Mechanics and Conformational Dynamics
Molecular mechanics (MM) methods treat molecules as a collection of atoms interacting via a classical potential energy function, or force field. This approach is computationally efficient and well-suited for exploring the conformational landscape of flexible molecules. For a molecule like this compound, which contains a flexible five-membered tetrahydrofuran (B95107) ring, MM calculations could predict the most stable conformations and the energy barriers between them.
While specific force field parameters developed for this compound have not been reported, studies on larger spiroacetals and related heterocyclic systems demonstrate the utility of this approach. These studies often involve searching the potential energy surface to identify low-energy conformers and using molecular dynamics (MD) simulations to study the dynamic interchange between them. Such an analysis for this compound would reveal the puckering modes of the five-membered ring and the dynamics of the spiro-fused system.
Theoretical Examination of Ring Strain and Spiro Carbon Bonding
The structure of this compound, which fuses a three-membered ring with a five-membered ring, inherently possesses significant ring strain. This strain is a dominant factor in its chemical reactivity. Theoretical examinations are crucial for quantifying this strain and understanding its origins. The total ring strain in spiro[2.4]heptane arises from the contributions of the cyclopropane (B1198618) and cyclopentane (B165970) rings. The introduction of oxygen atoms to form this compound alters the geometry and electronic properties, but the high strain associated with the three-membered ring remains a key feature.
Table 2: Calculated C-C Spin-Spin Coupling Constants (J) in Spiro[2.4]heptane
Calculations performed at the SOPPA(CCSD) level provide insight into the electronic structure around the spiro carbon. Data sourced from a study on small spiroalkanes. researchgate.net
| Coupling | Coupled Carbons | Calculated Value (Hz) |
|---|---|---|
| ¹JC,C | C1-C2 | 11.3 |
| ¹JC,C | C1-C3 (Spiro) | 18.0 |
| ¹JC,C | C3-C4 (Spiro) | 36.1 |
| ¹JC,C | C4-C5 | 32.8 |
| ²JC,C | C1-C4 | -1.2 |
| ²JC,C | C2-C3 (Spiro) | 15.4 |
Prediction and Validation of Reaction Pathways and Intermediates
Theoretical chemistry is a powerful tool for predicting plausible reaction pathways and identifying transient intermediates that may be difficult to observe experimentally. For strained molecules like this compound, computational modeling can predict the outcomes of reactions driven by strain release.
For example, in the related compound 1,5-dioxaspiro[2.4]heptan-4-one, computational models have been used to investigate ring-opening reactions. These studies suggest that acid-catalyzed cleavage proceeds through a 7-membered transition state, where partial conjugation between the ether oxygen and the carbonyl group lowers the activation energy compared to non-spiro analogues. Similar predictions could be made for this compound, which is expected to undergo facile ring-opening of the cyclopropane moiety under various conditions.
Furthermore, computational studies on the formation of other dioxaspiro systems have detailed radical cascade reactions. acs.org Mechanistic investigations, often supported by DFT calculations, can map out complex radical/polar crossover sequences, predict the stereochemical outcomes, and validate the proposed intermediates. acs.orgresearchgate.net Such theoretical frameworks could be applied to predict novel synthetic routes to or from this compound and to validate the mechanisms of observed transformations.
Applications and Emerging Roles in Advanced Chemical Synthesis
Strategic Intermediates in Complex Molecule Synthesis
1,5-Dioxaspiro[2.4]heptane and its derivatives serve as key intermediates in the synthesis of intricate molecules, including natural products and bioactive compounds. The inherent ring strain of the cyclopropane (B1198618) moiety and the presence of the dioxolane ring provide a platform for a variety of chemical transformations.
The spirocyclic framework of this compound is a recurring motif in a number of natural products, and its synthetic utility lies in its ability to act as a precursor to these complex structures. csic.es The strained cyclopropane ring can undergo ring-opening reactions, and the dioxolane can be manipulated to introduce further functionality. For instance, derivatives of this spirocycle can be employed in cycloaddition reactions, such as [3+2] cycloadditions, to construct pyrrolidine (B122466) or indole (B1671886) derivatives, which are prevalent in many biologically active molecules. vulcanchem.com The synthesis of massarinolin A and purpurolides, which contain a dioxaspiro[4.4]nonane core, highlights the importance of spirocyclic ethers in constructing complex natural product frameworks. rsc.org
The development of enantioselective methods for the synthesis of this compound derivatives is crucial for their application in the synthesis of chiral bioactive molecules. Asymmetric synthesis strategies allow for the preparation of enantiomerically enriched spirocycles that can be converted into a variety of target molecules with high stereochemical control. For example, the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been utilized to synthesize (S)-7-amino-5-azaspiro[2.4]heptane, demonstrating a pathway to chiral spirocyclic building blocks. acs.org These enantiopure spirocycles are valuable precursors for the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry is critical for activity. The use of chiral building blocks derived from tartaric acid has also been shown to be an effective strategy for the asymmetric synthesis of related spirocyclic compounds. researchgate.net
Incorporation into Natural Product Scaffolds
Building Blocks for Functional Materials
The unique chemical structure of this compound also makes it an attractive monomer for the synthesis of functional polymers and materials with specialized properties.
This compound and its derivatives can undergo ring-opening polymerization (ROP) to produce polymers with tailored architectures and properties. The polymerization can proceed via different mechanisms, including cationic and radical pathways, leading to a variety of polymer structures. For example, the cationic polymerization of 1,6-diphenyl-4,7-dioxaspiro[2.4]heptane, a derivative, results in a polyester (B1180765) through a double ring-opening mechanism. polymer-korea.or.krpolymer-korea.or.kr The resulting polymer was soluble in common solvents and exhibited a glass transition temperature of 58°C. polymer-korea.or.kr
Radical ring-opening polymerization of related vinylcyclopropanone cyclic acetals has also been explored, yielding polymers with different microstructures depending on the reaction conditions. researchgate.net These polymerization techniques allow for the synthesis of polymers with specific functionalities and properties, which are of interest for various material applications. The ability to control the polymerization process enables the design of materials with desired characteristics, such as thermal stability and solubility.
Table 1: Polymerization of this compound Derivatives
| Monomer | Polymerization Type | Resulting Polymer | Key Findings |
|---|---|---|---|
| 1,6-Diphenyl-4,7-dioxaspiro[2.4]heptane | Cationic | Polyester | Proceeded via double ring-opening mechanism; polymer was soluble and had a Tg of 58°C. polymer-korea.or.krpolymer-korea.or.kr |
| 1-Vinyl-4,7-dioxaspiro[2.4]heptane | Radical | Cross-linked polymer | Volume change during polymerization ranged from -0.9% to -6.1%. researchgate.net |
A significant challenge in the development of many polymeric materials is the volume shrinkage that occurs during polymerization, which can lead to internal stresses and mechanical failure. Monomers that undergo ring-opening polymerization, such as this compound derivatives, are known to exhibit lower volume shrinkage compared to conventional vinyl monomers. The radical polymerization of 1-vinyl-4,7-dioxaspiro[2.4]heptane, for instance, showed a volume change ranging from -0.9% to -6.1%, which is relatively low. researchgate.net This property is highly desirable for applications where dimensional stability is critical, such as in dental fillings, precision castings, and coatings. The development of low-shrinkage materials is an active area of research, and spirocyclic monomers like this compound are promising candidates for this purpose.
Design of Polymers with Tailored Architectures via Ring-Opening Polymerization
Precursors for Novel Spirocyclic Scaffolds in Organic Chemistry
Beyond its direct applications, this compound serves as a versatile precursor for the synthesis of a wide array of other novel spirocyclic scaffolds. beilstein-journals.orgsmolecule.com The ability to selectively manipulate the cyclopropane and dioxolane rings allows for the creation of diverse and complex three-dimensional structures. sigmaaldrich.com These novel spirocycles are of great interest in medicinal chemistry and materials science due to their unique conformational properties and potential for biological activity. beilstein-journals.orgresearchgate.net
The synthesis of spiro β-lactams and spiro pyrazolin-5-ones has been achieved using oxidative cyclization reactions of precursors that can be conceptually derived from spirocyclic frameworks. beilstein-journals.org Furthermore, the reactivity of the spirocyclic core allows for the introduction of various functional groups and the construction of more elaborate molecular architectures, expanding the accessible chemical space for drug discovery and materials development. smolecule.comsigmaaldrich.com
Future Research Directions and Prospects for 1,5 Dioxaspiro 2.4 Heptane
Development of Novel Catalytic Systems for Synthesis and Transformation
The efficient synthesis and subsequent transformation of 1,5-dioxaspiro[2.4]heptane and its derivatives are paramount for their broader application. Future research will likely gravitate towards the development of sophisticated catalytic systems that offer high efficiency, selectivity, and sustainability.
One promising avenue is the use of photoredox catalysis. The generation of radical intermediates under mild, visible-light-induced conditions could unlock new reaction pathways for functionalizing the spirocyclic core. acs.org For instance, catalytic systems like fac-Ir(ppy)3 could be employed to initiate radical cascades, such as a 1,5-hydrogen atom transfer (HAT) followed by rearrangement, enabling the construction of complex molecular frameworks from simple this compound precursors. acs.org
Furthermore, the exploration of Lewis acid catalysis warrants deeper investigation. The addition of Lewis acids such as boron trifluoride etherate (BF₃•Et₂O) has been shown to significantly enhance the yields and control the outcomes of radical-polar crossover reactions in related systems. acs.org Applying this strategy to this compound could facilitate controlled ring-opening or rearrangement reactions, providing access to a diverse range of derivatives. Screening various transition-metal complexes as Lewis acid catalysts could further refine the selectivity of these transformations. thieme-connect.com
Additionally, optimizing base-mediated catalytic systems presents another key research direction. The development of scalable, protecting-group-free syntheses, such as the hydroxide-facilitated alkylation used for related azaspirocycles, would be highly valuable. acs.org Fine-tuning parameters like base equivalents, temperature, and solvent systems through Design of Experiments (DoE) methodologies could lead to highly efficient and cost-effective routes for producing functionalized this compound building blocks on a larger scale. acs.org
Exploration of Uncharted Reactivity and Stereocontrol Pathways
The strained cyclopropane (B1198618) ring and the acetal (B89532) functionality of this compound suggest a rich and largely unexplored reactivity profile. Future work should focus on discovering and controlling new synthetic transformations.
A significant area for exploration is the controlled manipulation of the spirocyclic skeleton through rearrangement reactions. Strain-relocating semipinacol rearrangements, for example, could provide a strategic method for ring expansion, transforming the spiro[2.4]heptane core into more complex carbocyclic systems. researchgate.net Similarly, radical-mediated cascades, such as the Surzur–Tanner rearrangement, could be adapted to this system to construct novel bicyclic and spiroketal structures, which are prevalent in natural products. acs.org
Mastering stereocontrol is another critical frontier. The development of stereoselective reactions is essential for applications in medicinal chemistry and materials science. Methodologies like the Ireland-Claisen rearrangement could be employed to create contiguous quaternary stereocenters with high fidelity, a challenging but highly valuable synthetic transformation. acs.org Furthermore, exploiting intramolecular hetero-Michael additions could provide a robust strategy for the stereoselective formation of the spiro-center itself during the synthesis of derivatives. indianchemicalsociety.com Investigating diastereoselective reactions, such as the bromination of related spiro-1,3-dioxanes, could yield functional handles for further synthetic elaboration while controlling the spatial arrangement of substituents. researchgate.net
Integration of Computational Methods for De Novo Design of Spirocyclic Systems
The intersection of computational chemistry and synthetic chemistry offers a powerful paradigm for accelerating the discovery of novel molecules and materials. For this compound, computational methods are set to play a pivotal role in its future development.
These computational approaches can be divided into two main strategies:
Growing Algorithms: These start from a core fragment, such as the this compound scaffold, and iteratively add, remove, or modify functional groups to optimize for a desired property, such as binding affinity to a biological target. nih.gov
Linking Algorithms: This method involves docking smaller fragments into different pockets of a target's binding site and then computationally linking them together to form a coherent molecule. nih.gov
Beyond ligand design, computational calculations are invaluable for understanding and predicting reactivity. researchgate.net Density functional theory (DFT) and other methods can be used to model reaction mechanisms, rationalize observed stereoselectivity, and predict the feasibility of unexplored reaction pathways, thereby guiding experimental efforts and minimizing trial-and-error in the laboratory.
Expansion of Applications in Sustainable Polymer Chemistry and Advanced Materials
The unique structure of this compound makes it a compelling monomer for the development of next-generation polymers and advanced materials. Its potential in this area, particularly in sustainable chemistry, is a significant avenue for future research.
A primary focus will be on ring-opening polymerization (ROP). The inherent strain in the cyclopropane ring and the presence of the dioxolane ring suggest that this compound could undergo double ring-opening polymerization. This process, which has been demonstrated for related compounds like 1,6-diphenyl-4,7-dioxaspiro[2.4]heptane, can lead to the formation of functional polyesters. polymer-korea.or.kr The radical-initiated ROP of similar vinylcyclopropane (B126155) and cyclic ketene (B1206846) acetal monomers has also been shown to produce polymers with unique structures, such as polyketones. researchgate.net Exploring these polymerization pathways for this compound could yield novel polymers with tailored properties.
The resulting polymers could find applications as sustainable materials. The ROP of bioderived monomers is a cornerstone of producing environmentally benign polymers that can replace traditional petroleum-based plastics. iaamonline.orgscispace.com By functionalizing the this compound monomer before polymerization, it would be possible to create polyesters with specific functionalities, such as tunable thermal properties, biodegradability, or tailored mechanical strength.
Furthermore, the unique properties of the spirocyclic structure itself suggest applications in advanced materials beyond polymers. Derivatives of this compound could be investigated for use in electronic materials or as components in the formulation of specialty chemicals where its rigid, three-dimensional structure can impart specific functionalities. smolecule.comsmolecule.com
Q & A
Basic: What are the standard synthetic routes for 1,5-Dioxaspiro[2.4]heptane derivatives?
The synthesis of this compound derivatives often involves cyclization strategies. A validated method includes:
- DTBB-catalyzed lithiation : Reacting 2,3-dichloroprop-1-ene with symmetrically substituted ketones in THF at 0°C, followed by treatment with NaH and I₂ to form spirocyclic diols. Subsequent oxidation with RuO₄ yields lactones, which are structural analogs of bioactive natural products .
- Cyclization precursors : Using itaconic acid derivatives or cyclic ketones to construct the spiro framework, often under base-catalyzed conditions .
Basic: How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Identifies spirocyclic proton environments (e.g., cyclopropyl CH₂ signals at δ 7.5–8.6 ppm) and carbonyl groups .
- IR : Detects functional groups like ethers (C-O stretch ~1070 cm⁻¹) and cyclopropane rings (C-H bending ~758 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., C8–C10: 1.541 Å) and intermolecular interactions (e.g., O–H···O hydrogen bonds stabilizing crystal packing) .
Advanced: What strategies resolve contradictions in reaction yields during spirocyclic compound synthesis?
Yield discrepancies often arise from catalyst efficiency or steric effects. Mitigation approaches:
- Catalyst optimization : Using 4,4′-di(tert-butyl)biphenyl (DTBB) enhances lithiation efficiency, improving diol intermediate yields .
- Solvent and temperature control : THF at 0°C minimizes side reactions during cyclization .
- Scale-adjusted protocols : Transitioning from batch reactors to continuous flow systems for large-scale synthesis improves reproducibility .
Advanced: How can computational chemistry predict the reactivity of this compound derivatives?
- DFT calculations : Model reaction pathways (e.g., ring-opening energetics under acidic conditions) and transition states .
- Molecular docking : Predicts bioactivity by simulating interactions with biological targets (e.g., enzymes in herbicide design) .
- QSAR studies : Correlate substituent effects (e.g., trifluoromethyl groups) with physicochemical properties like lipophilicity .
Advanced: What are the mechanistic pathways for ring-opening reactions under acidic conditions?
The spirocyclic ether undergoes:
- Protonation : Acidic media protonate the ether oxygen, weakening the C-O bond.
- Nucleophilic attack : Water or alcohols cleave the ring, forming diol or ester derivatives.
- Steric effects : Substituents on the cyclopropane ring influence regioselectivity (e.g., trifluoromethyl groups stabilize carbocation intermediates) .
Advanced: How to evaluate the bioactivity of this compound derivatives pharmacologically?
- In vitro assays :
- Antimicrobial screening : Disk diffusion tests against Gram-positive/negative bacteria .
- Enzyme inhibition : Measure IC₅₀ values for target enzymes (e.g., acetylcholinesterase in herbicide studies) .
- In silico profiling : Combine molecular docking with ADMET predictions to prioritize lead compounds .
Basic: What analytical techniques confirm purity and identity of synthesized derivatives?
- Chromatography : GC-MS (e.g., using DB-5 columns) identifies volatile byproducts .
- Elemental analysis : Validates molecular composition (e.g., C: 50.94%, H: 6.11% for dichlorospiro derivatives) .
- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 114.0317 for 1,5-Dioxaspiro[2.4]heptan-4-one) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
